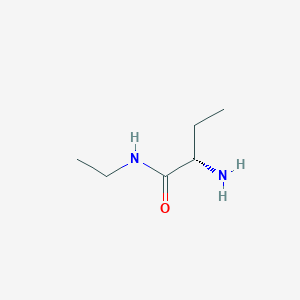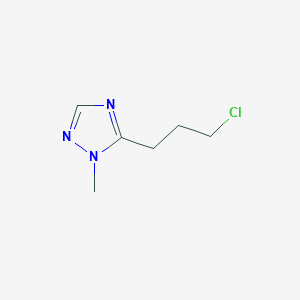![molecular formula C8H12ClNO3 B13563905 4-Oxo-3-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride CAS No. 2803862-88-4](/img/structure/B13563905.png)
4-Oxo-3-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-3-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the azabicyclo[3.2.1]octane family, which has gained significant interest in the field of drug discovery due to its unique structure and potential pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-3-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride typically involves the construction of the azabicyclo[3.2.1]octane scaffold. One common method is the catalytic asymmetric Rautenstrauch reaction, which provides good enantiocontrol . Another approach involves the enantioselective construction of the scaffold from acyclic starting materials containing the required stereochemical information .
Industrial Production Methods
Industrial production methods for this compound often rely on the same synthetic routes used in laboratory settings but are scaled up to meet production demands. These methods may include the use of continuous flow chemistry to improve efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxo-3-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include phenylselenyl bromide for cyclization and NaH for deprotonation . Reaction conditions often involve specific temperatures and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .
Applications De Recherche Scientifique
4-Oxo-3-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride has a wide range of scientific research applications, including:
Chemistry: It serves as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: It is used in the production of bioactive molecules and other industrial applications.
Mécanisme D'action
The mechanism of action of 4-Oxo-3-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various pharmacological effects. The compound’s unique structure allows it to bind to specific receptors or enzymes, influencing their activity .
Comparaison Avec Des Composés Similaires
4-Oxo-3-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride can be compared with other similar compounds, such as:
8-Oxo-3-azabicyclo[3.2.1]octane: This compound shares a similar core structure but differs in its functional groups and pharmacological properties.
2-Azabicyclo[3.2.1]octane: This compound is another member of the azabicyclo[3.2.1]octane family and has been widely studied for its synthetic and pharmacological potential.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical and biological properties.
Propriétés
Numéro CAS |
2803862-88-4 |
|---|---|
Formule moléculaire |
C8H12ClNO3 |
Poids moléculaire |
205.64 g/mol |
Nom IUPAC |
4-oxo-3-azabicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H11NO3.ClH/c10-6-5-1-2-8(3-5,4-9-6)7(11)12;/h5H,1-4H2,(H,9,10)(H,11,12);1H |
Clé InChI |
SPJPLZHADGSJNX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC1C(=O)NC2)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B13563829.png)





![8-fluoro-4-(pyridin-3-yl)-6-{1H-pyrrolo[2,3-b]pyridin-3-yl}quinoline](/img/structure/B13563878.png)
![Tert-butyl ((4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-YL)methyl)carbamate](/img/structure/B13563880.png)
![N-Methyl-2-[4-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13563884.png)
![2-{3H-imidazo[4,5-b]pyridin-2-yl}ethan-1-amine hydrochloride](/img/structure/B13563888.png)



